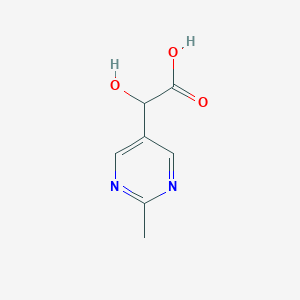![molecular formula C16H19ClF3NO2 B13682844 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the 2-chloro-5-(trifluoromethyl)phenyl Group: This step often involves a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a halogenated aromatic compound.
Boc Protection:
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its pyrrolidine ring and aromatic substituents. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-phenylpyrrolidine: Lacks the chloro and trifluoromethyl substituents, resulting in different chemical and biological properties.
1-Boc-3-[2-chloro-phenyl]pyrrolidine: Lacks the trifluoromethyl group, which may affect its lipophilicity and metabolic stability.
1-Boc-3-[2-trifluoromethyl-phenyl]pyrrolidine: Lacks the chloro group, which may influence its reactivity and biological activity.
The presence of both the chloro and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C16H19ClF3NO2 |
|---|---|
Molecular Weight |
349.77 g/mol |
IUPAC Name |
tert-butyl 3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19ClF3NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-8-11(16(18,19)20)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
ZSNHGJXYOCVKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


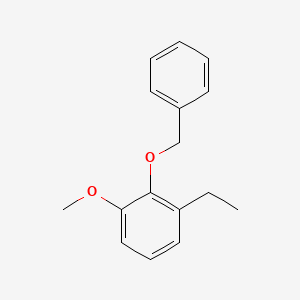

![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)

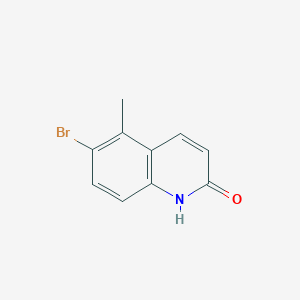
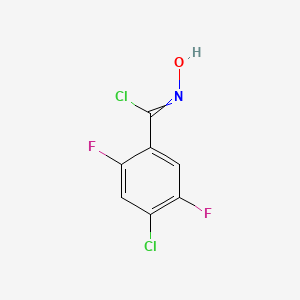

![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)
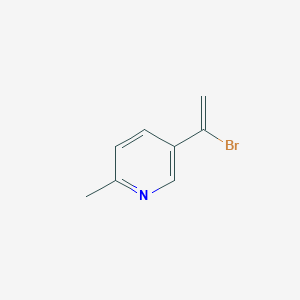
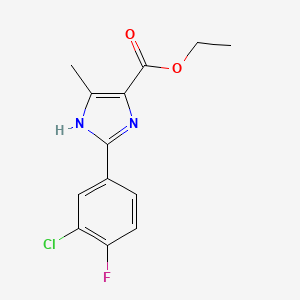
![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)
